molecular formula C20H17ClO3 B12201548 2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B12201548
M. Wt: 340.8 g/mol
InChI Key: ARKMEOWKBIQCEH-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methylbutenyloxy Group: The methylbutenyloxy group can be attached through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
  • 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Uniqueness

2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H17ClO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11-

InChI Key

ARKMEOWKBIQCEH-ODLFYWEKSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.